

# CAS number 51843-22-2 chemical information

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## Compound of Interest

Compound Name:	1-(5-methoxy-1H-indol-3-yl)ethanone
Cat. No.:	B1357605

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An In-depth Technical Guide to Cyclo(L-Pro-L-Tyr), a Diketopiperazine with Diverse Biological Activities

**A Note on Chemical Identity:** This guide focuses on the biologically active compound Cyclo(L-Pro-L-Tyr), also known as Maculosin, which has the CAS number 4549-02-4. The user-provided CAS number, 51843-22-2, corresponds to **1-(5-Methoxy-1H-indol-3-yl)ethanone**, a chemical intermediate with limited documented biological activity suitable for a detailed research guide. Given the depth of research and therapeutic interest surrounding Cyclo(L-Pro-L-Tyr), this guide has been developed to provide a comprehensive resource for researchers and drug development professionals on this promising molecule.

## Introduction

Cyclo(L-Pro-L-Tyr) is a cyclic dipeptide, specifically a diketopiperazine, formed from the amino acids proline and tyrosine.<sup>[1][2][3][4]</sup> This naturally occurring compound has been isolated from a variety of microorganisms, including fungi and bacteria, and is recognized as a secondary metabolite.<sup>[1][2][3][4][5]</sup> Initially identified as a host-specific phytotoxin named maculosin, produced by the fungus *Alternaria alternata*, its biological activities are now known to be far more extensive.<sup>[1][3][5]</sup> Research has demonstrated its involvement in bacterial communication systems and its potential as an antibacterial, antifungal, and tyrosinase-inhibiting agent.<sup>[1][3][6][7]</sup> This guide will provide an in-depth overview of the chemical properties, biological functions, and potential applications of Cyclo(L-Pro-L-Tyr), along with relevant experimental protocols for its study.

## Chemical and Physical Properties

A clear understanding of the physicochemical properties of Cyclo(L-Pro-L-Tyr) is fundamental for its application in research and development.

Property	Value	Source
CAS Number	4549-02-4	<a href="#">[1]</a>
Molecular Formula	C14H16N2O3	<a href="#">[1]</a>
Molecular Weight	260.3 g/mol	<a href="#">[1]</a>
Appearance	White solid	<a href="#">[1]</a>
Purity	>98% (commercially available)	<a href="#">[1]</a>
Solubility	Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.	<a href="#">[1]</a>
Storage	-20°C (as a solid)	<a href="#">[1]</a>

## Biological Activities and Mechanisms of Action

Cyclo(L-Pro-L-Tyr) exhibits a range of biological activities, stemming from its ability to interact with various cellular targets and signaling pathways.

### Modulation of Bacterial Quorum Sensing

A significant area of research into Cyclo(L-Pro-L-Tyr) has been its role in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Gram-negative bacteria like *Pseudomonas aeruginosa*, Cyclo(L-Pro-L-Tyr) can activate N-acylhomoserine lactone (AHL) signaling pathways.<sup>[1][3][4]</sup> It can also act as an activator or antagonist of other LuxR-based quorum-sensing systems.<sup>[1][3][4]</sup> While the precise mode of action is not fully elucidated, its activity suggests the existence of cross-talk between different bacterial signaling systems.<sup>[1][3][4]</sup>

Fig. 1: Modulation of Bacterial Quorum Sensing.

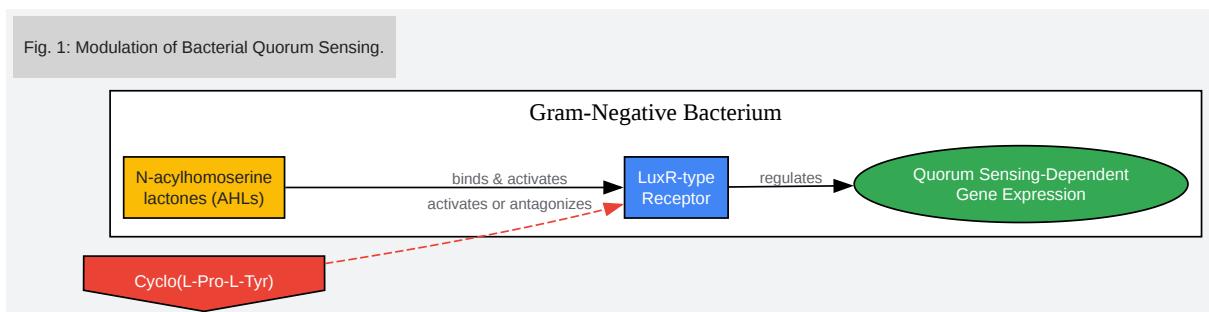
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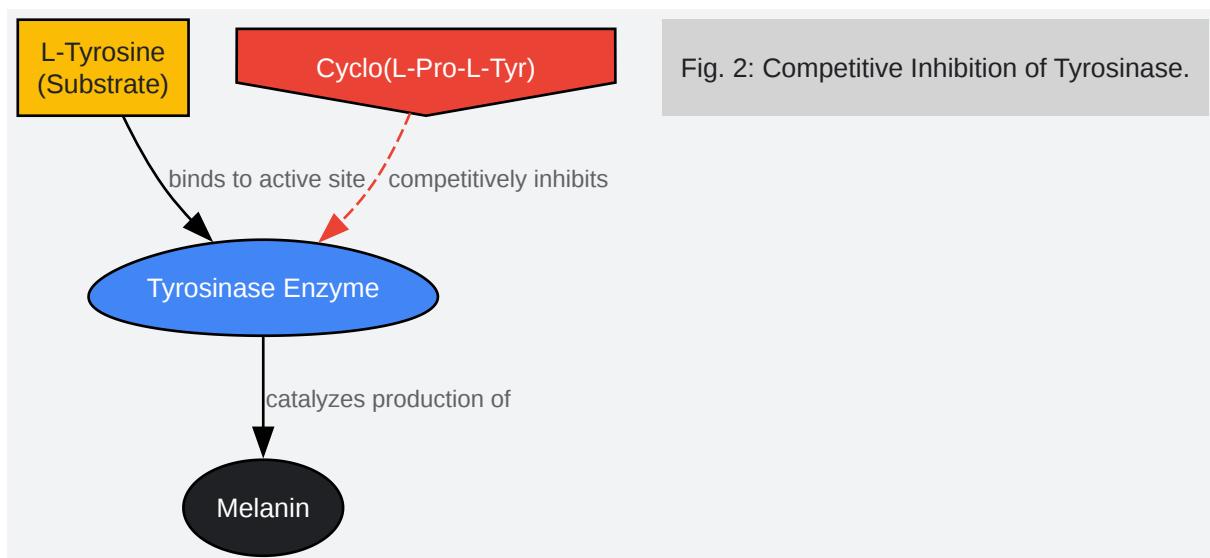
Fig. 1: Modulation of Bacterial Quorum Sensing.

## Antibacterial and Antifungal Activity

Cyclo(L-Pro-L-Tyr) has demonstrated notable activity against various plant pathogenic bacteria and oomycetes. For instance, it is active against *Xanthomonas axonopodis* and *Ralstonia solanacearum* with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[5][7] It also shows inhibitory effects on pathogenic oomycetes such as *Phytophthora* species at concentrations ranging from 10 to 100 mg/mL.[5] Furthermore, when combined with other compounds like pyrrolnitrin or banegasin, it can inhibit the growth of other microbes including *Micrococcus luteus*, *Mycobacterium smegmatis*, *Saccharomyces cerevisiae*, *Candida albicans*, *Cryptococcus neoformans*, and *Aspergillus niger*.[5]

## Tyrosinase Inhibition

A compelling application of Cyclo(L-Pro-L-Tyr) is in the field of dermatology and cosmetics due to its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[6][8] Overproduction of melanin can lead to hyperpigmentation. Cyclo(L-Pro-L-Tyr), isolated from the human skin commensal bacterium *Corynebacterium tuberculostearicum*, has been shown to inhibit mushroom tyrosinase activity in a competitive and concentration-dependent manner.[6] Docking simulations suggest that it binds to the substrate-binding site of tyrosinase, thereby blocking its activity.[6] Given that it is produced by a skin-resident bacterium and is considered non-toxic to normal human cells, it holds potential as a cosmetic agent or food additive.



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Fig. 2: Competitive Inhibition of Tyrosinase.

## Other Reported Activities

In addition to the above, various studies have reported other biological activities for Cyclo(L-Pro-L-Tyr), including antifungal, antioxidant, and anticancer properties.<sup>[6]</sup> For example, it has been shown to have potential against colorectal cancer HT-29 cells in vitro and in a zebrafish xenograft model.<sup>[2]</sup>

## Experimental Protocols

The following are representative protocols for the extraction, purification, and activity assessment of Cyclo(L-Pro-L-Tyr).

### Protocol 1: Extraction and Purification from Bacterial Culture

This protocol is adapted from the methodology used for isolating Cyclo(L-Pro-L-Tyr) from *Corynebacterium tuberculostearicum*.<sup>[6]</sup>

#### 1. Bacterial Culture and Extraction:

- Culture *C. tuberculostearicum* in an appropriate broth medium.

- Centrifuge the culture to separate the supernatant (broth) from the bacterial cells.
- Extract the culture broth with an equal volume of ethyl acetate.
- Concentrate the ethyl acetate extract to obtain a crude extract.

### 2. Purification by Preparative Thin Layer Chromatography (TLC):

- Apply the crude extract to a preparative TLC plate (e.g., Silica gel 60 F254, 0.5 mm).
- Develop the plate using a solvent system of Chloroform:Methanol (10:1 v/v).
- Visualize the separated compounds under UV light (254 nm).
- Scrape the band corresponding to Cyclo(L-Pro-L-Tyr) and elute the compound from the silica gel using a suitable solvent.

### 3. Structural Identification:

- Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) and by measuring its specific rotation.[6]

## Protocol 2: Tyrosinase Inhibition Assay

This assay is designed to evaluate the inhibitory effect of Cyclo(L-Pro-L-Tyr) on mushroom tyrosinase activity.[6]

### 1. Reagents and Materials:

- Mushroom tyrosinase
- L-DOPA (substrate)
- Phosphate-buffered saline (PBS)
- Cyclo(L-Pro-L-Tyr) (test compound)
- Homogentisic acid (positive control)[6]

- 96-well microplate

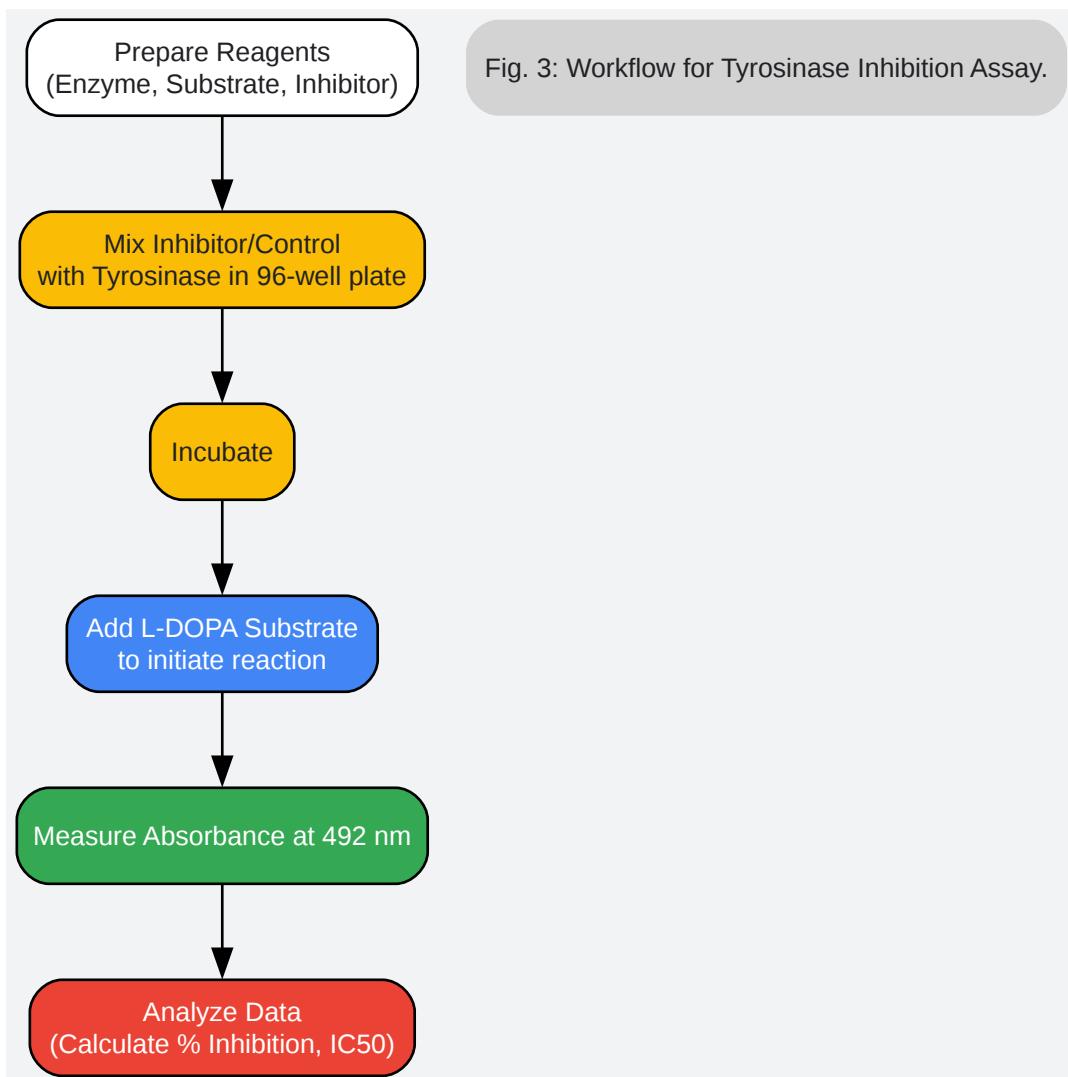
- Microplate reader

## 2. Assay Procedure:

- Prepare solutions of tyrosinase, L-DOPA, Cyclo(L-Pro-L-Tyr), and the positive control in PBS.
- In a 96-well plate, add the test compound or control to the wells.
- Add the tyrosinase solution to each well and incubate.
- Initiate the reaction by adding the L-DOPA solution.
- Measure the absorbance at 492 nm at regular intervals to monitor the formation of dopachrome.

## 3. Data Analysis:

- Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
- Determine the IC<sub>50</sub> value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
- To determine the mode of inhibition (e.g., competitive), perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.



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Fig. 3: Workflow for Tyrosinase Inhibition Assay.

## Future Perspectives and Applications

The diverse biological activities of Cyclo(L-Pro-L-Tyr) position it as a molecule of significant interest for future research and development. Its ability to modulate bacterial quorum sensing opens avenues for the development of novel anti-infective strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance. In the realm of agriculture, its phytotoxic and antimicrobial properties could be harnessed for the development of new crop protection agents.<sup>[5][7]</sup> Furthermore, its proven tyrosinase inhibitory activity, coupled with its natural origin and low toxicity profile, makes it a promising candidate for inclusion in cosmetic and dermatological products aimed at managing hyperpigmentation.<sup>[6]</sup>

The discovery that a common skin commensal bacterium can produce this compound suggests a potential role in the skin microbiome's natural defense and homeostasis mechanisms.<sup>[6]</sup> Further research into the synthesis, formulation, and in vivo efficacy of Cyclo(L-Pro-L-Tyr) is warranted to fully realize its therapeutic and commercial potential.

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